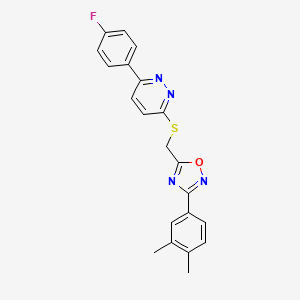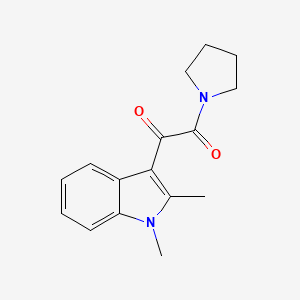
1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione” is a complex organic molecule. It contains an indole ring, which is a prevalent structure in many natural products and pharmaceuticals . The indole ring is substituted with a dimethyl group at positions 1 and 2. Attached to the indole ring is a pyrrolidine ring, which is a common structure in many alkaloids and pharmaceuticals. The molecule also contains an ethane-1,2-dione group.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Multilayered 3.3Pyridinophanes : Research led by Shibahara et al. (2008) involved the synthesis of multilayered pyridinophanes using methods such as Wolff-Kishner reduction, which may relate to the synthesis of complex structures similar to 1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione (Shibahara, Watanabe, Aso, & Shinmyozu, 2008).
Condensation Products of Pyrrole and Hexane-2,5-dione : Dalton and Teitei (1968) studied the condensation of pyrrole with hexane-2,5-dione, leading to products like 4,7-dimethylindole and 1,4,6,8-tetramethyl-carbazole, which are structurally related to the compound (Dalton & Teitei, 1968).
Crystal Structure of 1,2-Diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones : Maity and Pramanik (2013) explored the synthesis and crystal structure of related indole derivatives, providing insights into the potential structural characteristics of this compound (Maity & Pramanik, 2013).
Chemical and Physical Properties
Solubility and Solvent Effect : A study by Li et al. (2019) on the solubility of related pyrrole-diones in various solvents could provide insights into the solubility characteristics of the compound (Li, Li, Gao, & Lv, 2019).
Computational Perspective on Equilibrium Geometry and Vibrational Spectra : Boobalan et al. (2014) conducted a comprehensive computational analysis of a Mannich base related to pyrrolidine-diones, offering a perspective on the molecular structure and properties of similar compounds (Boobalan, Ramalingam, Amaladasan, Tamilvendan, Prabhu, & Bououdina, 2014).
Thermal and Electrochemical Properties : Liu et al. (2018) investigated the photophysical, electrochemical, and thermal properties of iridium complexes with ligands structurally related to pyrrolidine-diones, which may inform on the thermal stability and electrochemical behavior of the compound (Liu, Liu, Yu, Su, Niu, Li, Zhao, & Zhang, 2018).
Potential Applications
- Chemosensors for Metal Ions : Gosavi-Mirkute et al. (2017) developed naphthoquinone-based chemosensors for metal ions using compounds similar in structure to this compound. This indicates potential applications in metal ion detection and environmental monitoring (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Indoles have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-14(12-7-3-4-8-13(12)17(11)2)15(19)16(20)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSSRBKTXKHFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)
![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)
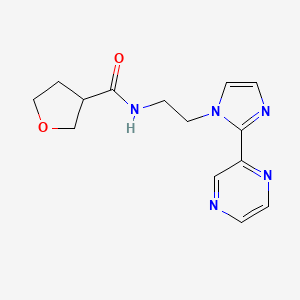
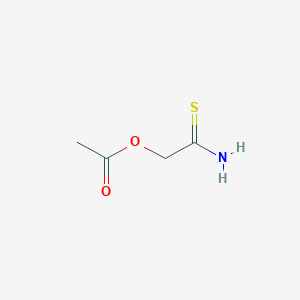
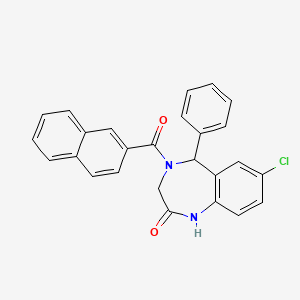
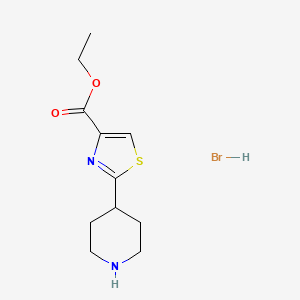
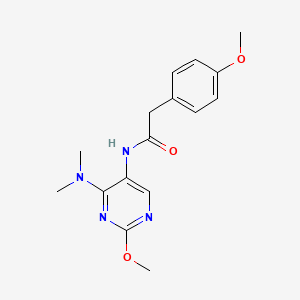
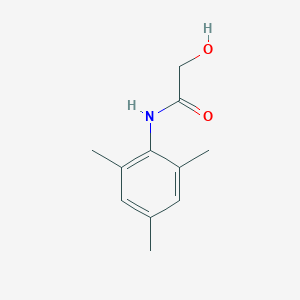
![6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2878033.png)
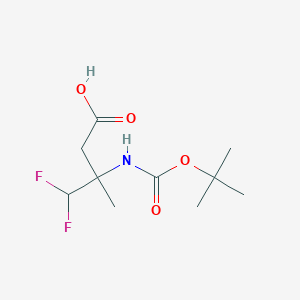
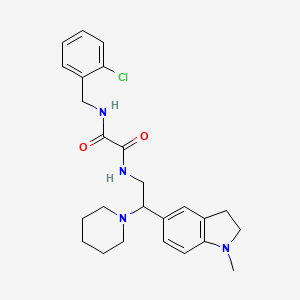

![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)
